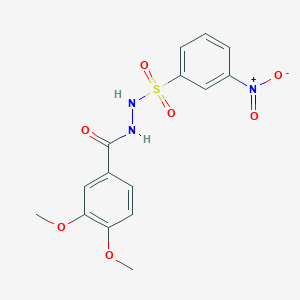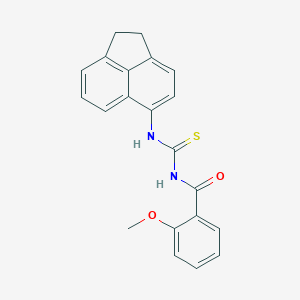
3,4-dimethoxy-N'-(3-nitrophenyl)sulfonylbenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3,4-dimethoxybenzoyl)-3-nitrobenzenesulfonohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a 3,4-dimethoxybenzoyl group and a 3-nitrobenzenesulfonohydrazide moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethoxybenzoyl)-3-nitrobenzenesulfonohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride . This intermediate is then reacted with 3-nitrobenzenesulfonohydrazide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N’-(3,4-dimethoxybenzoyl)-3-nitrobenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can produce corresponding oxidized compounds.
科学的研究の応用
N’-(3,4-dimethoxybenzoyl)-3-nitrobenzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N’-(3,4-dimethoxybenzoyl)-3-nitrobenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other benzoyl and sulfonohydrazide derivatives, such as:
Uniqueness
N’-(3,4-dimethoxybenzoyl)-3-nitrobenzenesulfonohydrazide is unique due to the presence of both the 3,4-dimethoxybenzoyl and 3-nitrobenzenesulfonohydrazide groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C15H15N3O7S |
|---|---|
分子量 |
381.4g/mol |
IUPAC名 |
3,4-dimethoxy-N'-(3-nitrophenyl)sulfonylbenzohydrazide |
InChI |
InChI=1S/C15H15N3O7S/c1-24-13-7-6-10(8-14(13)25-2)15(19)16-17-26(22,23)12-5-3-4-11(9-12)18(20)21/h3-9,17H,1-2H3,(H,16,19) |
InChIキー |
CRYJWSTXHRAXTP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-fluorophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B410512.png)

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-N'-(2-methylbenzoyl)thiourea](/img/structure/B410514.png)
![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B410516.png)

![2-methoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B410521.png)
![2-methoxy-N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B410522.png)


![N-(2-methoxybenzoyl)-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B410525.png)
![1-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-3-(2-METHOXYBENZOYL)THIOUREA](/img/structure/B410526.png)
![N-(2-methoxybenzoyl)-N'-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]thiourea](/img/structure/B410527.png)
![N-(2-methoxybenzoyl)-N'-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]thiourea](/img/structure/B410528.png)
![N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B410532.png)
